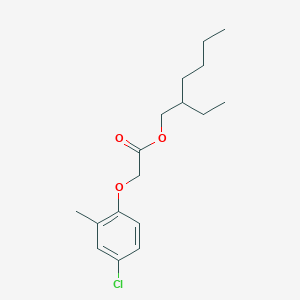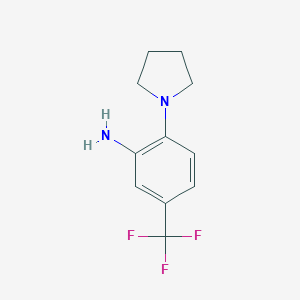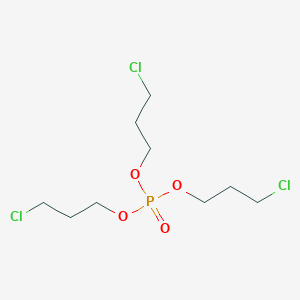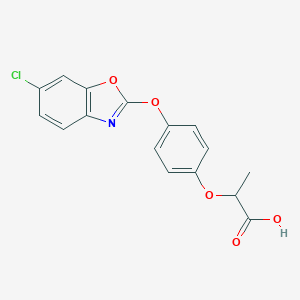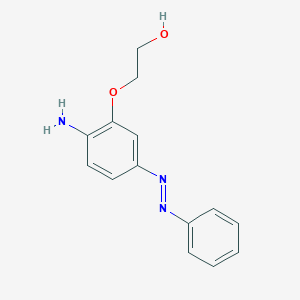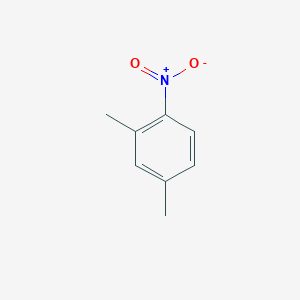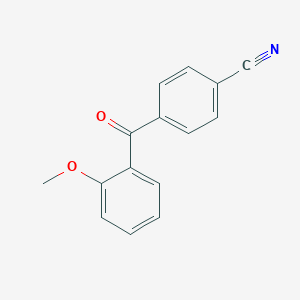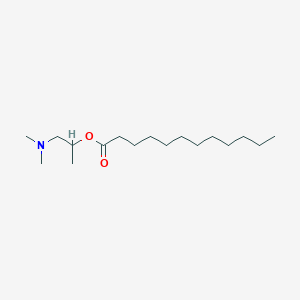
Pyrasulfotole
Übersicht
Beschreibung
Pyrasulfotole is a pyrazole pesticide . It is used as a herbicide, particularly in conjunction with the safener mefenpyr-diethyl, to control various broad-leaved weeds .
Synthesis Analysis
The synthetic route for Pyrasulfotole involves a substituted pyrazole ring and a phenyl ring which is joined by a ketone linkage . More detailed information about the synthesis process can be found in the referenced scientific literature .Molecular Structure Analysis
Pyrasulfotole has the molecular formula C14H13F3N2O4S . The compound is a member of (trifluoromethyl)benzenes, an aromatic ketone, a sulfone, and a pyrazole pesticide . More details about its molecular structure can be found in the referenced sources .Chemical Reactions Analysis
Pyrasulfotole and its degradate AE B197555 were analyzed using two Shimadzu LC-10ADVP HPLC coupled to a Perkin Elmer Sciex API 3000 mass spectrometer . This analysis provides insights into the chemical reactions involving Pyrasulfotole .Physical And Chemical Properties Analysis
Pyrasulfotole has a molecular weight of 362.33 g/mol . It has a role as a herbicide, a carotenoid biosynthesis inhibitor, an EC 1.13.11.27 (4-hydroxyphenylpyruvate dioxygenase) inhibitor, and an agrochemical . More details about its physical and chemical properties can be found in the referenced sources .Wissenschaftliche Forschungsanwendungen
Resistance Management in Wild Radish
Research indicates that Pyrasulfotole is being studied for its effectiveness in managing resistance to HPPD-inhibiting herbicides in wild radish populations. This is crucial for preventing the evolution of resistant weed species in agricultural fields .
Weed Control in Grain Sorghum
Field experiments have evaluated the efficacy of Pyrasulfotole when used in combination with other herbicides like bromoxynil, atrazine, and dicamba for weed control in grain sorghum. This showcases its versatility and effectiveness as part of integrated weed management strategies .
Post-Emergent Herbicide Properties
Pyrasulfotole belongs to the pyrazolone family and is used as a post-emergent herbicide, indicating its application after crop emergence to control weeds, which is essential for crop safety and yield optimization .
Global Market Presence
It has been reported that Pyrasulfotole has become a popular HPPD inhibitor with global sales nearing $100 million USD. This reflects its widespread adoption and significance in global agricultural practices .
Wirkmechanismus
Target of Action
Pyrasulfotole primarily targets the enzyme 4-Hydroxyphenylpyruvate Dioxygenase (HPPD) . HPPD is widely distributed in various aerobic organisms and plays a pivotal role in the catabolism of tyrosine .
Mode of Action
Pyrasulfotole acts as an HPPD inhibitor . It inhibits the activity of HPPD, disrupting the conversion of p-hydroxyphenylpyruvic acid (HPPA) to homogentisic acid (HGA) in plants . This inhibition leads to a disruption in photosynthesis, causing the death of weeds through bleaching .
Biochemical Pathways
The inhibition of HPPD by Pyrasulfotole affects the biosynthesis of tocopherol and plastoquinone , which are crucial for the normal growth of plants . Tocopherol acts as an essential antioxidant in plants, while plastoquinone is a key cofactor in photosynthesis, enabling the transfer of electrons from Photosystem II to Photosystem I .
Result of Action
The primary result of Pyrasulfotole’s action is the bleaching and eventual death of weeds . By inhibiting HPPD, Pyrasulfotole disrupts the synthesis of essential compounds in plants, leading to a loss of pigmentation (bleaching) and, ultimately, plant death .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Pyrasulfotole. Generally, for herbicides, factors such as application timing, weed species and growth stage, soil type, and weather conditions can significantly influence their efficacy and persistence in the environment .
Safety and Hazards
Pyrasulfotole has a low to moderate order of acute toxicity via the oral, dermal, and inhalation routes . It is not a dermal sensitizer or irritant, but it has been shown to be a moderate eye irritant . It may cause damage to organs through prolonged or repeated exposure if swallowed . It is very toxic to aquatic life with long-lasting effects .
Zukünftige Richtungen
The emergence of glyphosate-resistant weeds has renewed the agrichemical industry’s interest in new chemistry interacting with novel target sites . The Pyrasulfotole market in the Asia Pacific region is expected to grow at a significantly high growth rate . The future of Pyrasulfotole will likely involve continued research and development to improve its efficacy and safety .
Eigenschaften
IUPAC Name |
2,5-dimethyl-4-[2-methylsulfonyl-4-(trifluoromethyl)benzoyl]-1H-pyrazol-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13F3N2O4S/c1-7-11(13(21)19(2)18-7)12(20)9-5-4-8(14(15,16)17)6-10(9)24(3,22)23/h4-6,18H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZRVDACSCJKRFL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N(N1)C)C(=O)C2=C(C=C(C=C2)C(F)(F)F)S(=O)(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13F3N2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2044343 | |
| Record name | Pyrasulfotole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2044343 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
362.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
In ethanol 21.6, n-hexane 0.038, toluene 6.86, acetone 89.2, dichloromethane 120-150, ethyl acetate 37.2, DMSO >600 (all in g/L, 20 °C), In water, 4.2 (pH 4); 69.1 (pH 7); 49 (pH 9), all in g/L at 20 °C | |
| Record name | Pyrasulfotole | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7879 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
1.53, Technical grade is greater than or equal to 96.0% ... Density: 1.53 (technical grade) | |
| Record name | Pyrasulfotole | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7879 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
2.7X10-4 mPa at 20 °C /SRC: 2.0X10-9 mm Hg at 20 °C/ | |
| Record name | Pyrasulfotole | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7879 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Mechanism of Action |
Pyrasulfotole is an effective inhibitor of the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD) and consequently blocks the pathway of phenylquinone biosynthesis in plants. The end-use products are applied to the target weeds and act primarily through leaf uptake and translocation to the target site. | |
| Record name | Pyrasulfotole | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7879 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Product Name |
Pyrasulfotole | |
Color/Form |
Beige powder | |
CAS RN |
365400-11-9 | |
| Record name | Pyrasulfotole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0365400119 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pyrasulfotole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2044343 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (5-hydroxy-1,3-dimethyl-1H-pyrazol-4-yl)[2-(methylsulfonyl)-4-(trifluoromethyl)phenyl]methanone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.123.578 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PYRASULFOTOLE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M31E7U368M | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Pyrasulfotole | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7879 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
201 °C | |
| Record name | Pyrasulfotole | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7879 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary mode of action of Pyrasulfotole?
A1: Pyrasulfotole is a selective herbicide that inhibits the 4-hydroxyphenylpyruvate dioxygenase (HPPD) enzyme in susceptible plants. [, , , ] This enzyme is crucial for the biosynthesis of carotenoids, which protect chlorophyll from photodegradation. []
Q2: How does the inhibition of HPPD lead to weed control?
A2: By inhibiting HPPD, Pyrasulfotole disrupts carotenoid biosynthesis. [, , , ] Without adequate carotenoid protection, chlorophyll is rapidly degraded by light, leading to bleaching and ultimately plant death. []
Q3: What are the primary weed species controlled by Pyrasulfotole?
A3: Pyrasulfotole has proven effective in controlling a range of broadleaf weeds, including but not limited to:
- Flixweed []
- Blue mustard []
- Bushy wallflower []
- Field pennycress []
- Henbit []
- Wild buckwheat (in combination with dicamba or metsulfuron-methyl) []
- Canada fleabane []
- Horseweed []
- Common chickweed []
- Palmer amaranth [, , ]
- Wild radish [, ]
- Russian thistle [, ]
Q4: What crops have shown tolerance to Pyrasulfotole applications?
A4: Pyrasulfotole is primarily used in cereal crops and has demonstrated good selectivity in:
Q5: Have any instances of resistance to Pyrasulfotole been reported?
A5: Yes, field resistance to HPPD-inhibiting herbicides, including Pyrasulfotole, has been identified in wild radish (Raphanus raphanistrum). [] This highlights the importance of incorporating diverse weed management strategies to mitigate resistance development.
Q6: What is the recommended application timing for Pyrasulfotole?
A6: The optimal application timing for Pyrasulfotole can vary depending on the target weed and crop. Research suggests the following:
- Winter Wheat: Both fall and spring applications have been effective, with fall applications sometimes providing better control for certain weeds like Henbit. []
- Grain Sorghum: Early- to mid-postemergence (EMPOST) and late-postemergence (LPOST) applications have been evaluated, with EMPOST applications generally proving more effective. []
Q7: How does nitrogen rate influence the efficacy of Pyrasulfotole?
A9: Studies have shown that the efficacy of Pyrasulfotole against kochia and Russian thistle can be reduced when applied at a low nitrogen rate compared to a high nitrogen rate. [] This highlights the importance of considering nitrogen management as part of an integrated weed management strategy.
Q8: Are there any potential negative environmental impacts associated with Pyrasulfotole?
A10: While Pyrasulfotole is generally considered safe for use in crop production, understanding its environmental fate and potential for off-target movement is crucial. Research has focused on its dissipation in biobed matrices, which are designed to degrade pesticides and prevent their leaching into groundwater. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



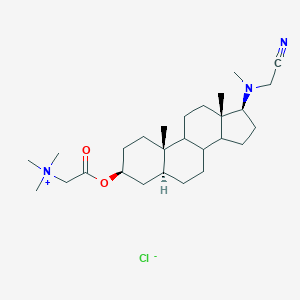
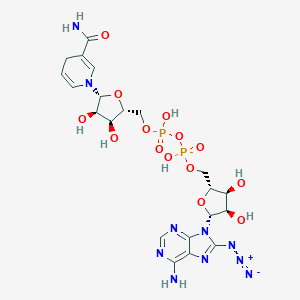
![2-[5-Hydroxy-2-(4-hydroxybutyl)cyclohexyl]-5-(2-methyloctan-2-yl)phenol](/img/structure/B166885.png)
